![molecular formula C18H18N4O4S B6537578 N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide CAS No. 1021227-97-3](/img/structure/B6537578.png)
N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, related compounds have been synthesized through reactions involving 1,4-benzodioxane-6-amine . The synthesis typically involves the reaction of 1,4-benzodioxane-6-amine with other reagents in an aqueous alkaline medium .
Scientific Research Applications
Antibacterial Applications
Compounds that combine sulfonamide and benzodioxane fragments in their framework have been fabricated . The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis . The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .
Hemolytic Activity
Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents . Hemolytic activity of these compounds has been studied .
Alzheimer’s Disease Treatment
Some sulfonamides have been reported to be useful in the treatment of Alzheimer’s disease . The present work summarizes the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease .
Antifungal Applications
Sulfonamides are broadly employed in the pharmaceutical industry as antifungal agents .
Anti-inflammatory Applications
Sulfonamides have been used as anti-inflammatory agents . Benzodioxane and its derivatives are identified as anti-inflammatory .
Anti-protozoal Applications
Sulfonamides have been used as anti-protozoal agents .
HIV Protease Inhibitors
Sulfa medicines have been publicized with several claims in the medical field as potent HIV protease inhibitors .
Anti-cancer Applications
Sulfa medicines have also been reported to act as anti-cancer agents .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Mode of Action
This compound interacts with its targets (cholinesterase enzymes) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased concentration of acetylcholine enhances the transmission of signals in the nervous system.
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the synthesis, release, and breakdown of acetylcholine. By inhibiting cholinesterase enzymes, the compound disrupts the normal functioning of this pathway, leading to an increase in the concentration of acetylcholine .
Result of Action
The inhibition of cholinesterase enzymes and the subsequent increase in acetylcholine concentration can have various effects on the body. For instance, it can enhance the transmission of signals in the nervous system. This has been suggested as a potential therapeutic effect for conditions like Alzheimer’s disease .
properties
IUPAC Name |
N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-16(19-12-3-4-13-14(9-12)26-8-7-25-13)10-27-17-6-5-15(21-22-17)20-18(24)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBQLZVDRTVNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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